1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound that features a combination of fluorinated aromatic rings, piperidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:
Formation of the Fluorinated Aromatic Ring: The initial step involves the introduction of a fluorine atom onto a methyl-substituted benzene ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as fluorine gas or N-fluorobenzenesulfonimide.
Piperidine and Piperazine Derivatives: The next step involves the preparation of piperidine and piperazine derivatives. This can be done through nucleophilic substitution reactions where piperidine and piperazine are reacted with appropriate alkyl halides.
Coupling Reactions: The final step involves coupling the fluorinated aromatic ring with the piperidine and piperazine derivatives. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in biochemical assays to study its interactions with various biological targets.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is unique due to its specific combination of fluorinated aromatic rings and piperidine-piperazine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2/c1-18-5-6-19(17-21(18)23)22(27)26-10-7-20(8-11-26)28-16-4-3-9-25-14-12-24(2)13-15-25/h5-6,17,20H,7-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQPPDHVOQPQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OCC#CCN3CCN(CC3)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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